

An In-depth Technical Guide to the Spectroscopic Data of Benzofenap

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzofenap**

Cat. No.: **B1666592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the herbicide **Benzofenap**. Due to the limited availability of public domain experimental spectra for **Benzofenap**, this document presents a combination of experimental mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on its known chemical structure. This guide is intended to support research, analytical method development, and quality control activities.

Chemical Structure and Properties

- IUPAC Name: 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone [\[1\]](#)
- Molecular Formula: $C_{22}H_{20}Cl_2N_2O_3$ [\[1\]](#)
- Molecular Weight: 431.3 g/mol [\[1\]](#)
- CAS Number: 82692-44-2

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for the confirmation of the molecular weight and elemental composition of **Benzofenap**, as well as for its structural elucidation through fragmentation analysis.

LC-MS Data

Liquid chromatography-mass spectrometry (LC-MS) data is available for **Benzofenap**, confirming its molecular weight.

Parameter	Value	Reference
Accession ID	MSBNK-MSSJ-MSJ02963	[1]
Instrument	X500R QTOF	[1]
Ionization	ESI (Positive Mode)	[1]
Observed m/z	431.0928, 432.0959, 433.0901, 434.0936, 435.0881	[1]

MS/MS Fragmentation Data

Tandem mass spectrometry (MS/MS) provides insights into the structure of **Benzofenap** through collision-induced dissociation (CID).

Parameter	Value	Reference
Accession ID	MSBNK-MSSJ-MSJ02964	[1]
Instrument	X500R QTOF	[1]
Precursor m/z	431.092375	[1]
Adduct	$[\text{M}+\text{H}]^+$	[1]
Collision Energy	10 V	[1]
Major Fragment Ion (m/z)	431.0915	[1]

Experimental Protocol for Mass Spectrometry

The following is a representative protocol for acquiring LC-MS/MS data for a compound like **Benzofenap**.

- Sample Preparation: A stock solution of **Benzofenap** is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) and then diluted to an appropriate concentration for analysis.
- Chromatographic Separation:
 - LC System: ExionLC AD
 - Column: TSKgel ODS-100S (5 μ m, 2.1 mm x 250 mm)[[1](#)]
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.
 - Flow Rate: 0.2-0.4 mL/min
 - Injection Volume: 5-10 μ L
- Mass Spectrometric Analysis:
 - Mass Spectrometer: AB Sciex X500R QTOF Mass Spectrometer[[1](#)]
 - Ion Source: Electrospray Ionization (ESI) in positive ion mode.[[1](#)]
 - Scan Range: m/z 100-1000 for full scan analysis.
 - MS/MS Analysis: For fragmentation studies, the protonated molecule $[M+H]^+$ is selected as the precursor ion and subjected to collision-induced dissociation (CID) with nitrogen gas.[[1](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ^1H and ^{13}C NMR spectra for **Benzofenap** are not readily available in the public domain. The following tables outline the expected chemical shifts based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ^1H NMR Data

Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic Protons	7.0 - 8.0	Multiplet	7H
-O-CH ₂ -C=O	~5.0 - 5.5	Singlet	2H
Pyrazole-N-CH ₃	~3.7	Singlet	3H
Aromatic-CH ₃	~2.4	Singlet	3H
Pyrazole-C-CH ₃	~2.2	Singlet	3H

Predicted ¹³C NMR Data

Functional Group	Expected Chemical Shift (ppm)
Ketone C=O	190 - 200
Ester C=O	165 - 175
Aromatic C-Cl	130 - 140
Aromatic C-H & C-C	120 - 150
Pyrazole Ring Carbons	110 - 150
-O-CH ₂ -	60 - 70
Pyrazole-N-CH ₃	~35 - 40
Aromatic-CH ₃	~20 - 25
Pyrazole-C-CH ₃	~10 - 15

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra for organic compounds like **Benzofenap**.

- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

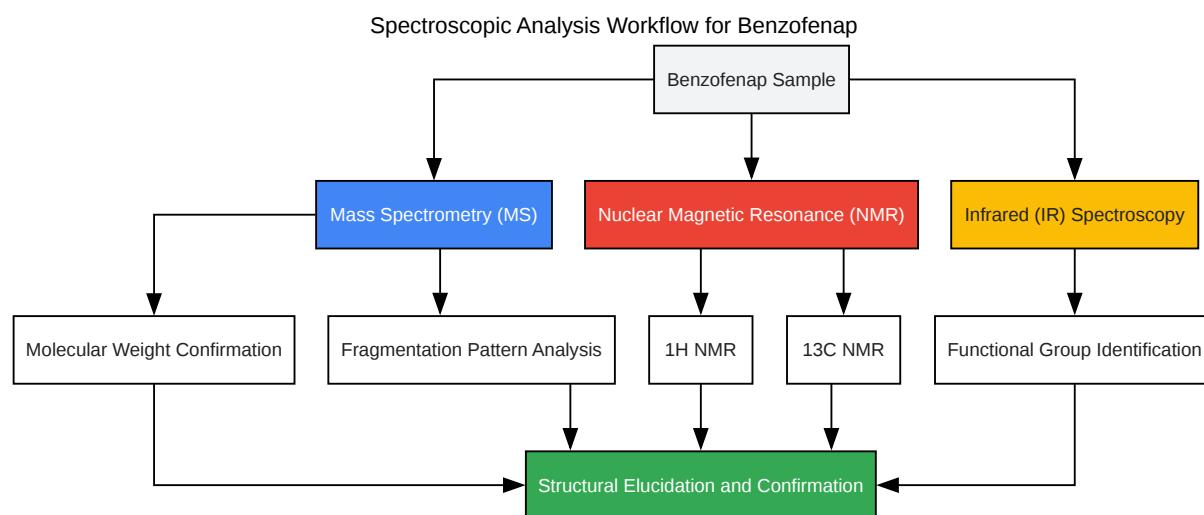
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Program: A standard single-pulse experiment.
 - Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher ^{13}C frequency NMR spectrometer.
 - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Benzofenap** is not currently available in public databases. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)	Bond Vibration
Aromatic C-H	3000 - 3100	Stretch
Alkyl C-H	2850 - 3000	Stretch
Ketone C=O	1680 - 1700	Stretch
Benzoyl C=O	1650 - 1670	Stretch
Aromatic C=C	1450 - 1600	Stretch
C-O (Ether)	1050 - 1250	Stretch
C-Cl	700 - 850	Stretch

Experimental Protocol for IR Spectroscopy


A common method for obtaining an IR spectrum of a solid sample like **Benzofenap** is the KBr pellet technique.

- Sample Preparation:
 - 1-2 mg of the **Benzofenap** sample is finely ground in an agate mortar.
 - Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
 - The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.
- Pellet Formation:
 - The powder mixture is transferred to a pellet die.
 - The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a translucent pellet.
- Spectral Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added.
- Background: A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound such as **Benzofenap**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **Benzofenap**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofenap | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Benzofenap]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666592#spectroscopic-data-nmr-ir-ms-for-benzofenap>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com